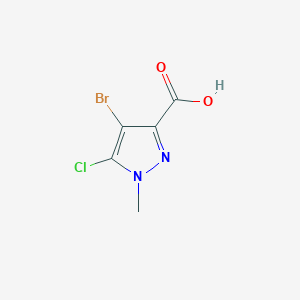![molecular formula C19H15NO3S B2965955 2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene CAS No. 478046-79-6](/img/structure/B2965955.png)
2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene” is a chemical compound with the molecular formula C20H17NO2 . It is also known by other names such as 2- ( ( (E)- [4- (Benzyloxy)phenyl]methylidene)amino)phenol .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a carbonyl group, an amino group, and a benzyloxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 504.5±40.0 °C at 760 mmHg, and a flash point of 258.9±27.3 °C . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学的研究の応用
Optical Storage and Cooperative Motion in Polymers
Research has explored the synthesis and copolymerization of compounds related to 2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene, demonstrating applications in reversible optical storage. For instance, the study of azo polymers for optical storage revealed that the cooperative motion between azo and side groups like BEM (benzyl ether methacrylate) leads to significant photoinduced birefringence, suggesting potential in high-density optical data storage systems. This cooperative motion in amorphous polymers, where side groups enhance the optical properties of the polymer, points to innovative applications in materials science and engineering (Meng, Natansohn, Barrett, & Rochon, 1996).
Antimicrobial Properties of Thiazole Derivatives
Thiazoles, which share a core structural similarity with the compound due to the presence of sulfur and nitrogen in the ring, have been synthesized with a variety of substituents leading to compounds with significant antimicrobial activities. This highlights the potential of structurally related compounds in the development of new antimicrobial agents. The synthesis of thiazoles and their derivatives has been shown to yield compounds with in vitro antimicrobial activity against various bacterial and fungal strains, suggesting the utility of these compounds in pharmaceutical research and development (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Electrochromic and Conducting Polymers
The synthesis of electrochromic conducting polymers through the polymerization of thiophene-based monomers, akin to the compound of interest, underscores the versatility of thiophene derivatives in electronic and optoelectronic applications. These polymers exhibit low redox switching potentials and high stability, making them suitable for applications in smart windows, displays, and other electrochromic devices. The research into bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, for example, reveals the potential for creating low-energy, high-performance electrochromic materials (Sotzing, Reynolds, & Steel, 1996).
Photovoltaic and Solar Cell Applications
Thiophene derivatives have also been investigated for their utility in polymer solar cells, where they act as electron-cascade acceptors to enhance the efficiency of the cells. The incorporation of thiophene-based compounds can lead to increased open-circuit voltages and more efficient charge transfer processes at the donor/acceptor interface, contributing to higher power conversion efficiencies in solar cell applications. This research exemplifies the role that thiophene derivatives can play in the advancement of renewable energy technologies (Cheng, Li, & Zhan, 2014).
特性
IUPAC Name |
[(E)-(4-phenylmethoxyphenyl)methylideneamino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(18-7-4-12-24-18)23-20-13-15-8-10-17(11-9-15)22-14-16-5-2-1-3-6-16/h1-13H,14H2/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQVSGPWNPRBFL-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
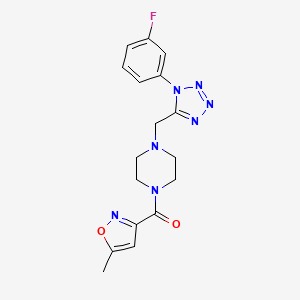
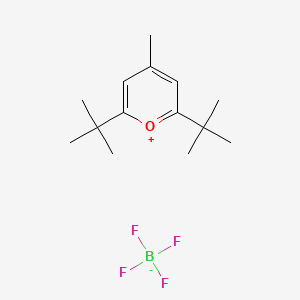
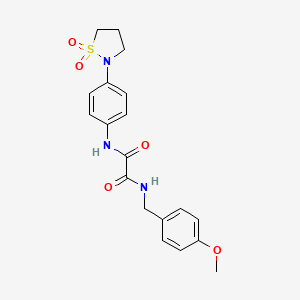
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)
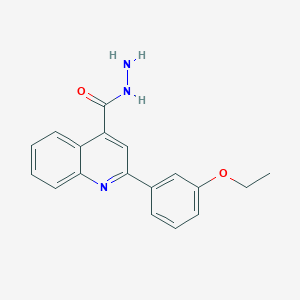
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
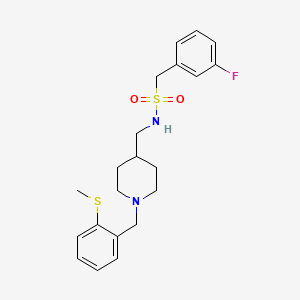
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)

